Pentalenolactone F

Description

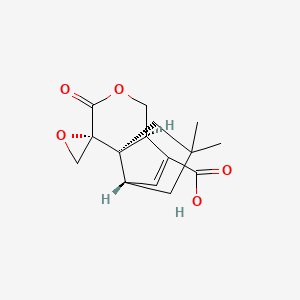

Structure

3D Structure

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(1R,4aR,6aS,9aR)-8,8-dimethyl-2-oxospiro[4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |

InChI |

InChI=1S/C15H18O5/c1-13(2)4-8-3-9(11(16)17)10-5-19-12(18)15(7-20-15)14(8,10)6-13/h3,8,10H,4-7H2,1-2H3,(H,16,17)/t8-,10+,14-,15-/m1/s1 |

InChI Key |

UUDKOVSZNMZKND-BDAURDKOSA-N |

Isomeric SMILES |

CC1(C[C@H]2C=C([C@H]3[C@]2(C1)[C@@]4(CO4)C(=O)OC3)C(=O)O)C |

Canonical SMILES |

CC1(CC2C=C(C3C2(C1)C4(CO4)C(=O)OC3)C(=O)O)C |

Synonyms |

pentalenolactone F |

Origin of Product |

United States |

Producers and Ecological Context

Microbial Origin: Streptomyces Species as Primary Producers

Pentalenolactone (B1231341) F is a sesquiterpenoid natural product and a key intermediate in the biosynthesis of the antibiotic pentalenolactone. nih.govamanote.com It is produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. nih.gov The production of pentalenolactone family compounds has been documented in over 30 Streptomyces species. nih.govnih.gov

Streptomyces avermitilis is a well-studied industrial microorganism known for producing the anthelmintic avermectins. nih.govacs.org Research has confirmed that this species also possesses a functional pentalenolactone biosynthetic pathway, with Pentalenolactone F being isolated directly from its cultures. nih.govnih.govacs.orgnih.gov The sequencing of the S. avermitilis genome revealed a dedicated gene cluster for pentalenolactone biosynthesis, and subsequent genetic and biochemical studies have validated its role in producing pentalenolactone metabolites. nih.govnih.govnih.govfigshare.com The enzyme this compound synthase (PtlD), which catalyzes the oxidation of Pentalenolactone D to this compound, has been identified and characterized in this organism. uniprot.org

Streptomyces exfoliatus (strain UC5319) is another confirmed producer of pentalenolactone. nih.gov While direct isolation of this compound from wild-type strains is part of the broader biosynthetic pathway, its role as a key intermediate is definitively shown through genetic studies. nih.gov Deletion of the penM gene, which encodes the enzyme pentalenolactone synthase responsible for converting this compound into the final pentalenolactone, results in the accumulation of this compound in the mutant strain. nih.govwikipedia.org This demonstrates that S. exfoliatus actively produces this compound as the immediate precursor to the final antibiotic. nih.gov

Streptomyces arenae is a significant producer of the pentalenolactone family of antibiotics. nih.govwikipedia.org Its biosynthetic pathway has been extensively studied, confirming the production of this compound. nih.govresearchgate.net Similar to S. exfoliatus, genetic deletion of the orthologous pntM gene in S. arenae leads to the accumulation of this compound, highlighting its position as a crucial intermediate. nih.gov Furthermore, the enzyme this compound synthase from S. arenae has been characterized and shown to catalyze the formation of this compound from Pentalenolactone D. uniprot.org

The ability to produce pentalenolactone metabolites is widespread within the Streptomyces genus. In addition to the species detailed above, pentalenolactone was first isolated from Streptomyces roseogriseus. nih.govmdpi.com Other documented producers include S. chromofuscus, S. griseochromogenes, S. baarnensis, S. omiyaensis, S. albofaciens, and S. viridifaciens. nih.gov More recently, a strain identified as Streptomyces sp. AP22 was also found to produce both pentalenolactone and this compound. mdpi.com

| Species | Evidence of this compound Production | Reference(s) |

|---|---|---|

| Streptomyces avermitilis | Direct isolation from culture; Presence of this compound synthase (PtlD). | nih.govnih.govacs.orguniprot.org |

| Streptomyces exfoliatus | Accumulation in penM deletion mutant; Contains pentalenolactone synthase using F as a substrate. | nih.govwikipedia.org |

| Streptomyces arenae | Accumulation in pntM deletion mutant; Presence of this compound synthase (PntD). | nih.govuniprot.org |

| Streptomyces sp. AP22 | Direct isolation from culture. | mdpi.com |

Biosynthetic Gene Clusters (BGCs) in Producer Organisms

The production of this compound and related metabolites is directed by dedicated biosynthetic gene clusters (BGCs) within the genomes of the producer Streptomyces species. nih.govmdpi.com These clusters contain all the necessary genes for synthesizing the core chemical structure from a common metabolic precursor, farnesyl diphosphate (B83284) (FPP), and tailoring it through a series of enzymatic reactions. nih.govnih.gov

Several orthologous pentalenolactone BGCs have been identified and characterized:

The ptl cluster in S. avermitilis : This cluster is approximately 13.4 kb in size and contains 13 unidirectionally transcribed open reading frames (ORFs). nih.govnih.govnih.govfigshare.com

The pen cluster in S. exfoliatus : This cluster is closely related to the ptl and pnt clusters and directs the synthesis of pentalenolactone. nih.govmdpi.com

The pnt cluster in S. arenae : This BGC is also highly similar in organization and function to the ptl and pen clusters. mdpi.comsecondarymetabolites.org

These clusters encode a series of enzymes that carry out the biosynthetic pathway. Key steps relevant to this compound include the initial cyclization of FPP to the hydrocarbon pentalenene (B1246303), followed by a cascade of oxidation reactions. nih.govnih.gov Specifically, the enzyme this compound synthase, encoded by the ptlD gene in S. avermitilis and the pntD gene in S. arenae, catalyzes the conversion of Pentalenolactone D to this compound. uniprot.orguniprot.org The clusters also invariably contain a resistance gene, gap1, which encodes a pentalenolactone-insensitive version of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), protecting the host organism from its own antibiotic product. nih.govnih.govacs.org

| Gene Cluster | Producer Organism | Key Genes | Reference(s) |

|---|---|---|---|

| ptl | Streptomyces avermitilis | ptlA (pentalenene synthase), ptlD (this compound synthase), gap1 (resistance) | nih.govnih.govuniprot.org |

| pen | Streptomyces exfoliatus | penM (pentalenolactone synthase), gapR (resistance) | nih.govmdpi.com |

| pnt | Streptomyces arenae | pntD (this compound synthase), pntM (pentalenolactone synthase), gapR (resistance) | nih.govuniprot.orgmdpi.comsecondarymetabolites.org |

Role in Microbial Interactions and Ecology

This compound is an advanced intermediate in the synthesis of pentalenolactone, a potent antibiotic. nih.govnih.gov The production of such secondary metabolites is a key strategy used by microorganisms for survival and competition in their natural environments. nih.gov As an antibiotic, pentalenolactone exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. nih.govnih.govmdpi.com

The ecological role of this pathway is rooted in chemical warfare. By secreting pentalenolactone, Streptomyces can inhibit the growth of competing microbes in the crowded soil ecosystem, thereby securing access to limited nutrients and space. mdpi.commdpi.com The mechanism of action for pentalenolactone is the irreversible inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the central metabolic pathway of glycolysis. nih.govmdpi.commdpi.com Disrupting this fundamental process is an effective way to halt the growth of a wide range of competitors.

The presence of a specific resistance gene within the BGC is critical for this ecological strategy. nih.gov It allows the producing Streptomyces to synthesize and deploy a powerful metabolic weapon without succumbing to its effects, providing a distinct competitive advantage in its microbial community. nih.gov

Biosynthetic Pathway of Pentalenolactone F

General Pentalenolactone (B1231341) Biosynthetic Route

The pentalenolactone biosynthetic pathway is initiated with the formation of a key isoprenoid precursor, which is then cyclized to the parent hydrocarbon. Subsequent oxidative modifications lead to the diverse pentalenolactone family of metabolites. nih.govnih.govebi.ac.uk

The biosynthesis of pentalenolactone, like other sesquiterpenes, begins with farnesyl diphosphate (B83284) (FPP). nih.govnih.govontosight.aiwikipedia.org FPP is a universal acyclic precursor in the biosynthesis of sesquiterpenoids. asm.orgnih.gov It is formed from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. ontosight.ai

Here is a table summarizing key information about Farnesyl Diphosphate:

| Property | Value | PubChem CID |

| Molecular Formula | C₁₅H₂₈O₇P₂ | 445713 nih.gov |

| Monoisotopic Mass | 382.131 Da uni.lu | |

| Role in Biosynthesis | Precursor to all sesquiterpenes, including pentalenolactone ontosight.aiwikipedia.org |

Farnesyl diphosphate undergoes a cyclization reaction catalyzed by the enzyme pentalenene (B1246303) synthase (also known as pentalenene synthetase). nih.govnih.govebi.ac.ukuniprot.org This enzyme converts FPP into the tricyclic sesquiterpene hydrocarbon pentalenene, which serves as the established parent hydrocarbon for the pentalenolactone family of antibiotics. nih.govfigshare.com The reaction involves the cyclization of FPP and the release of diphosphate. ebi.ac.ukexpasy.org

Here is a table summarizing key information about Pentalenene:

| Property | Value | PubChem CID |

| Molecular Formula | C₁₅H₂₄ nih.gov | 11009055 nih.gov |

| Monoisotopic Mass | 204.1878 Da uni.lu | |

| Role in Biosynthesis | Parent hydrocarbon of the pentalenolactone family of metabolites nih.govfigshare.com |

Pentalenolactone F as a Key Intermediate in the Pathway

This compound has been identified as an advanced intermediate in the biosynthetic pathway leading to pentalenolactone. ebi.ac.ukfigshare.com It is one of several oxidized metabolites isolated from Streptomyces cultures that are considered plausible intermediates in the conversion of pentalenene to pentalenolactone. nih.gov Its isolation from S. avermitilis confirmed that the pentalenolactone pathway is functional in this organism. nih.govebi.ac.uk this compound, along with other late-stage intermediates like pentalenolactone D, can act as ligands for transcriptional regulators (such as PenR and PntR in Streptomyces), influencing the regulation of pentalenolactone biosynthesis. asm.org

Here is a table summarizing key information about this compound:

| Property | Value | PubChem CID |

| Molecular Formula | C₁₅H₁₈O₅ uni.lu | 11065764 uni.lu |

| Monoisotopic Mass | 278.11542 Da uni.lu | |

| Role in Biosynthesis | Advanced intermediate in the biosynthesis of pentalenolactone ebi.ac.ukfigshare.com; Ligand for transcriptional regulators asm.org |

Upstream Biosynthetic Steps to this compound

The formation of this compound involves several enzymatic transformations from earlier intermediates in the pathway. Specifically, it is formed from pentalenolactone E, which in turn is derived from pentalenolactone D. ebi.ac.ukebi.ac.uk

Pentalenolactone D is a key intermediate that precedes the formation of pentalenolactone E and subsequently this compound. ebi.ac.ukebi.ac.uk The formation of pentalenolactone D from 1-deoxy-11-oxopentalenic acid is catalyzed by enzymes such as PenE and PntE, which are flavin-dependent Baeyer-Villiger monooxygenases found in S. exfoliatus and S. arenae, respectively. ebi.ac.ukwikipedia.org This reaction involves a Baeyer-Villiger-like oxidation. nih.gov

Here is a table summarizing key information about Pentalenolactone D:

| Property | Value | PubChem CID |

| Molecular Formula | C₁₅H₂₀O₄ uni.lu | 15127669 uni.lu |

| Monoisotopic Mass | 264.13617 Da uni.lu | |

| Role in Biosynthesis | Intermediate in the pentalenolactone pathway, converted to pentalenolactone E and F ebi.ac.ukebi.ac.uk; Ligand for transcriptional regulators asm.org |

The conversion of pentalenolactone D to pentalenolactone E is catalyzed by non-heme iron-dependent dioxygenases. ebi.ac.uk Enzymes such as PenD, PntD, and PtlD from S. exfoliatus, S. arenae, and S. avermitilis, respectively, catalyze the Fe²⁺- and α-ketoglutarate-dependent oxidation of pentalenolactone D to pentalenolactone E and this compound. ebi.ac.ukebi.ac.uk Analysis of penD and pntD deletion mutants in S. exfoliatus and S. arenae showed accumulation of pentalenolactone D and a blockage in the production of pentalenolactones E and F, supporting the role of these enzymes in the conversion. ebi.ac.uk Pentalenolactone E is obtained by formal dehydrogenation of the 4-methyl position of pentalenolactone D. nih.gov

Here is a table summarizing key information about Pentalenolactone E:

| Property | Value | PubChem CID |

| Molecular Formula | C₁₅H₁₈O₄ nih.gov | 11054473 nih.gov |

| Monoisotopic Mass | 262.12050905 Da nih.gov | |

| Role in Biosynthesis | Intermediate in the pentalenolactone pathway, formed from pentalenolactone D and converted to this compound ebi.ac.uk |

This compound is subsequently obtained by formal epoxidation of the 4-methylene group of pentalenolactone E. ebi.ac.uk

Conversion of Pentalenolactone E to this compound

The conversion of pentalenolactone E to this compound is catalyzed by the enzyme this compound synthase, also known as PntD in Streptomyces arenae or PtlD in Streptomyces avermitilis. uniprot.orgenzyme-database.orgwikipedia.orgebi.ac.uk This enzyme is an Fe²⁺- and α-ketoglutarate-dependent dioxygenase. uniprot.orgenzyme-database.orgwikipedia.org The reaction involves the oxidation of pentalenolactone E, resulting in the formation of an epoxide ring, which characterizes this compound. ebi.ac.uk Ascorbate (B8700270) is also required for the action of this compound synthase. enzyme-database.orgwikipedia.org

The reaction catalyzed by this compound synthase can be represented as: Pentalenolactone E + 2-oxoglutarate + O₂ = this compound + succinate (B1194679) + CO₂. enzyme-database.orgcreative-enzymes.com

This step is part of a two-step process catalyzed by the same enzyme, where pentalenolactone D is first converted to pentalenolactone E, and then pentalenolactone E is converted to this compound. uniprot.orgenzyme-database.orgwikipedia.org

Downstream Conversion of this compound to Pentalenolactone

This compound is directly converted to the final antibiotic product, pentalenolactone. acs.orgnih.govnih.gov This crucial step is catalyzed by a cytochrome P450 enzyme. In Streptomyces arenae, this enzyme is CYP161C2, also known as PntM, while in Streptomyces exfoliatus, it is CYP161C3 (PenM). ebi.ac.ukacs.orgnih.govnih.govuniprot.orggenome.jp This conversion is described as an unusual oxidative rearrangement. acs.orgnih.govnih.govacs.orgresearchgate.net

The enzyme PntM catalyzes the oxidative rearrangement of this compound to pentalenolactone. acs.orgnih.govuniprot.org This reaction requires O₂ and reduced ferredoxin, producing oxidized ferredoxin and water as byproducts. uniprot.orggenome.jp

The catalytic activity of PntM with this compound as a substrate has a reported kcat of 8.8 min⁻¹. uniprot.org

The conversion of this compound to pentalenolactone catalyzed by cytochrome P450 enzymes like PntM involves a complex oxidative rearrangement mechanism. acs.orgnih.govnih.govacs.org This mechanism is considered unusual among P450-catalyzed reactions. acs.orgnih.govacs.org

Based on studies involving crystal structures of PntM bound to its substrate and quantum mechanical/molecular mechanics (QM/MM) calculations, the detailed mechanism has been explored. acs.orgnih.govacs.orgresearchgate.net The conversion involves several key steps:

Stereospecific removal of the H-1si hydrogen atom from this compound by the oxoiron(IV) porphyrin cation radical intermediate (Compound I) of PntM, forming an [Fe³⁺-OH] species. acs.orgnih.govacs.orgresearchgate.net This hydrogen abstraction is calculated to be the rate-limiting step with an energy barrier of approximately 20.3 kcal/mol, which aligns with experimental estimations (18.6 kcal/mol). acs.orgnih.govacs.orgresearchgate.net

An intramolecular syn-1,2-migration of the 2si methyl group. acs.orgnih.govacs.orgresearchgate.net This migration is accompanied by an electron transfer from the substrate to the porphyrin ring via the Fe-OH group, generating a carbocation intermediate. nih.gov The unfavorable geometry of the Fe-OH-C1 interaction is thought to prevent the typical oxygen rebound reaction seen in many P450s. nih.govrcsb.org The steric barrier to oxygen rebound at the neopentyl center C-1si, due to flanking syn-axial substituents, also contributes to the kinetic dominance of oxidative electron transfer. rcsb.org

Antarafacial loss of the H-3re proton from the rearranged neopentyl cation intermediate to form the final product, pentalenolactone. acs.orgnih.govnih.govacs.orgresearchgate.net Deprotonation can be facilitated by a water molecule in the active site, which is part of a proton relay network. nih.gov Both the carboxyl group of porphyrin and the Fe-OH can potentially act as bases to accept the proton. acs.orgnih.gov

The transient generation and rearrangement of a neopentyl cation intermediate is a notable feature of this P450-catalyzed oxidative rearrangement. nih.govresearchgate.net

Here is a summary of the key enzymatic steps involving this compound:

| Step | Substrate | Enzyme | Product | EC Number | Cofactors/Requirements |

| Conversion of Pentalenolactone E to F | Pentalenolactone E | This compound synthase (PntD/PtlD) | This compound | 1.14.11.36 | Fe²⁺, α-ketoglutarate, O₂, Ascorbate |

| Conversion of this compound to Pentalenolactone | This compound | Pentalenolactone synthase (PntM/PenM, CYP161C2/3) | Pentalenolactone | 1.14.19.8 | O₂, Reduced ferredoxin, H⁺ |

Enzymology of Pentalenolactone F Conversion

Enzymes in Pentalenolactone (B1231341) F Biosynthesis

Pentalenolactone F Synthase (PntD/PenD, EC 1.14.11.36)

This compound Synthase, also known as PenD or PntD depending on the Streptomyces species, is classified under the EC number 1.14.11.36. expasy.orgqmul.ac.ukwikipedia.org This enzyme plays a role in the steps leading to the formation of this compound.

Cofactor Requirements (Fe(II), α-ketoglutarate, O₂, ascorbate)

This compound Synthase is a non-heme iron-dependent dioxygenase. asm.orgresearchgate.net Its catalytic activity requires the presence of Fe(II) and α-ketoglutarate (2-oxoglutarate). qmul.ac.ukwikipedia.orguniprot.orgresearchgate.net Molecular oxygen (O₂) is also a required substrate for the oxidation reactions it catalyzes. expasy.orgqmul.ac.ukwikipedia.org Additionally, ascorbate (B8700270) is needed for the action of this compound Synthase, functioning as a cofactor. qmul.ac.ukwikipedia.orguniprot.orgnih.govnih.gov

Cytochrome P450 Enzymes (PntM/PenM, EC 1.14.19.8)

Following the formation of this compound, specific cytochrome P450 enzymes are responsible for its conversion to the final product, pentalenolactone. asm.orgnih.govnih.govresearchgate.net These enzymes are designated as PntM in Streptomyces arenae and PenM in Streptomyces exfoliatus, and are classified under EC 1.14.19.8. asm.orgqmul.ac.ukwikipedia.orgkegg.jpgenome.jp

Catalysis of Oxidative Rearrangement to Pentalenolactone

PntM and PenM catalyze a highly unusual oxidative rearrangement of this compound to pentalenolactone. nih.govnih.govresearchgate.netqmul.ac.uk This is the final step in the biosynthesis of pentalenolactone. nih.govnih.gov The reaction involves the conversion of this compound, O₂, and reduced ferredoxin into pentalenolactone, oxidized ferredoxin, and water. qmul.ac.ukwikipedia.org This transformation is considered unprecedented among known P450-catalyzed reactions due to the nature of the rearrangement involved. nih.gov

Active Site Characterization and Ligand Interactions

Understanding the active sites and ligand interactions of the enzymes involved in this compound biosynthesis is crucial for elucidating their catalytic mechanisms and specificity. While detailed active site characterization for every enzyme leading specifically to this compound is an ongoing area of research, studies on key enzymes in the pentalenolactone pathway provide significant insights.

In the case of Baeyer-Villiger monooxygenases (BVMOs) like PntE and PenE, which catalyze the oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D, studies have focused on the amino acid residues that dictate their regiospecificity. researchgate.netacs.org For instance, a single amino acid substitution (L185S) in PntE was shown to reverse its observed regiospecificity, making it catalyze the conversion of 1-deoxy-11-oxopentalenic acid to neopentalenolactone D, similar to the paralogous PtlE enzyme. researchgate.netacs.org Another mutation (R484L) in PntE resulted in reduced regiospecificity, yielding a mixture of lactone products. researchgate.netacs.org These findings underscore the importance of specific active site residues in determining the outcome of the enzymatic reaction.

Associated Enzymes and Their Roles

The biosynthesis of this compound from the universal precursor farnesyl diphosphate (B83284) (FPP) involves a cascade of enzymatic reactions. asm.orgnih.gov The pathway involves several key enzymes, each catalyzing a specific step in the conversion.

Pentalenene (B1246303) Synthase (PtlA)

Pentalenene synthase (PtlA, PenA, PntA) catalyzes the initial committed step in the pentalenolactone biosynthetic pathway: the cyclization of farnesyl diphosphate (FPP) to the tricyclic sesquiterpene hydrocarbon pentalenene. asm.orgnih.govnih.govliberumbio.com This enzyme is a terpene synthase and requires Mg2+ for activity. nih.gov The cyclization mechanism involves ionization of FPP and a complex carbocation cascade, ultimately yielding pentalenene. nih.govebi.ac.uk Crystal structures of pentalenene synthase have provided insights into the active site features responsible for this cyclization, showing that the α-barrel active site acts as a template to channel and stabilize reactive carbocation intermediates. nih.gov

Hydroxylases (PntH/PenH, PtlH)

Hydroxylases, specifically the non-heme iron-, α-ketoglutarate-dependent dioxygenases like PntH, PenH, and PtlH, play a crucial role in introducing hydroxyl groups into the pentalenene scaffold. asm.orgmdpi.combu.eduuniprot.orgresearchgate.net PtlH, for example, catalyzes the hydroxylation of 1-deoxypentalenic acid to 11β-hydroxy-1-deoxypentalenic acid. nih.govbu.edunih.gov This reaction requires Fe(II) and α-ketoglutarate as cofactors and molecular oxygen. nih.govnih.gov The hydroxylation step is essential for further modifications of the pentalenene structure on the pathway to this compound.

Dehydrogenases (PntF/PenF, PtlF)

Dehydrogenases, such as PntF, PenF, and PtlF, are involved in oxidation reactions within the pentalenolactone biosynthetic pathway. asm.orgrsc.orghbni.ac.in Specifically, the short-chain dehydrogenase/reductase PtlF (PntF, PenF) catalyzes the oxidation of 1-deoxy-11β-hydroxypentalenic acid to form 1-deoxy-11-oxopentalenic acid. rsc.orghbni.ac.in This step introduces a ketone functional group that is a substrate for subsequent enzymatic transformations.

Baeyer-Villiger Monooxygenases (PntE/PenE)

Baeyer-Villiger monooxygenases (BVMOs), including PntE and PenE, are flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation of ketones to esters or lactones. researchgate.netacs.orgnih.govrsc.org In the pentalenolactone pathway, PntE and PenE catalyze the oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D. researchgate.netacs.orgnih.govrsc.org This reaction involves the insertion of an oxygen atom adjacent to the ketone, leading to the formation of the lactone ring system found in pentalenolactone D and subsequently in this compound. researchgate.netrsc.org The regiospecificity of this oxidation is critical for determining the structure of the resulting lactone. researchgate.netacs.org

This compound itself is formed from pentalenolactone D through further enzymatic steps. The α-ketoglutarate-dependent dioxygenase PenD (or PntD or PtlD) catalyzes the Fe2+ and α-ketoglutarate-dependent oxidation of pentalenolactone D to this compound, potentially via pentalenolactone E as an intermediate. nih.govuniprot.org This enzyme mediates desaturation and epoxidation reactions. researchgate.netuniprot.org The final step in the biosynthesis of pentalenolactone involves the oxidative rearrangement of this compound catalyzed by a cytochrome P450 enzyme, PntM (or PenM). uniprot.orgwikipedia.org

Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Name | Orthologs | Catalyzed Reaction | Cofactors/Requirements | Role in Pathway |

| Pentalenene Synthase | PtlA, PenA, PntA | Cyclization of farnesyl diphosphate (FPP) to pentalenene. asm.orgnih.govnih.govliberumbio.com | Mg2+ nih.gov | Initial committed step. asm.orgnih.govnih.gov |

| Hydroxylases | PntH, PenH, PtlH | Hydroxylation of 1-deoxypentalenic acid to 11β-hydroxy-1-oxopentalenic acid. nih.govbu.edunih.gov | Fe(II), α-ketoglutarate, O2 nih.govnih.gov | Introduction of hydroxyl groups. asm.orgmdpi.combu.eduuniprot.orgresearchgate.net |

| Dehydrogenases | PntF, PenF, PtlF | Oxidation of 11β-hydroxy-1-deoxypentalenic acid to 1-deoxy-11-oxopentalenic acid. rsc.orghbni.ac.in | NAD+ (implied for SDR) hbni.ac.in | Oxidation of hydroxyl to ketone. asm.orgrsc.orghbni.ac.in |

| Baeyer-Villiger Monooxygenases | PntE, PenE | Oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D. researchgate.netacs.orgnih.govrsc.org | Flavin researchgate.netacs.orgrsc.org | Lactone ring formation. researchgate.netacs.orgnih.govrsc.org |

| Dioxygenase | PenD, PntD, PtlD | Oxidation of pentalenolactone D to this compound (via pentalenolactone E). nih.govuniprot.org | Fe2+, α-ketoglutarate, O2 nih.govuniprot.org | Desaturation and epoxidation. researchgate.netuniprot.org |

| Cytochrome P450 | PntM, PenM | Oxidative rearrangement of this compound to pentalenolactone. uniprot.orgwikipedia.org | Heme uniprot.org | Final step to pentalenolactone. uniprot.orgwikipedia.org |

Molecular Mechanisms of Biological Activity

General Pentalenolactone (B1231341) Family Mechanism of Action

The primary mechanism of action for the pentalenolactone family of antibiotics involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). ebi.ac.ukmdpi.comresearchgate.netnih.gov This inhibition specifically targets glucose metabolism. ebi.ac.uknih.gov

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Pentalenolactone compounds are known as potent inhibitors of GAPDH (EC 1.2.1.12). nih.govresearchgate.netasm.org This enzyme plays a crucial role in glycolysis, catalyzing the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org Inhibition of GAPDH by pentalenolactone leads to the inactivation of this essential metabolic step. ebi.ac.ukmdpi.comresearchgate.netnih.gov

Competitive, Covalent Inhibition (Cys149 alkylation)

Pentalenolactone compounds act as competitive, covalent inhibitors of GAPDH. mdpi.comnih.gov The inhibition is time-dependent and irreversible. nih.govnih.gov This irreversible inactivation occurs through the alkylation of a specific cysteine residue, Cys149, located in the active site of each subunit of the tetrameric GAPDH enzyme. ebi.ac.ukmdpi.comnih.gov The alkylation is mediated by an attack on the C9-C10 epoxide within the pentalenolactone structure. mdpi.comnih.gov Pentalenolactone initially binds to the enzyme in a reversible manner, which can be competitively inhibited by the substrate glyceraldehyde-3-phosphate. mdpi.com Subsequently, it forms a covalent bond with the thiol group of the active site cysteine residue. mdpi.com

Impact on Glycolytic Pathway

By inhibiting GAPDH, pentalenolactone effectively blocks the glycolytic pathway. ebi.ac.ukresearchgate.netnih.gov This inhibition can lead to a significant reduction in ATP synthesis via glycolysis. ebi.ac.uktandfonline.com In mammalian cells, both the glycolytic and gluconeogenetic pathways can be completely inhibited by low concentrations of pentalenolactone. ebi.ac.uknih.gov The inhibitory effect on glycolysis has been shown to sensitize hypoxic cells to hyperthermia, potentially by depleting cellular ATP levels. ebi.ac.uktandfonline.com

Role of Epoxylactone Moiety in Activity

The electrophilic epoxylactone moiety present in the structure of pentalenolactone is crucial for its antimicrobial activity. mdpi.comnih.govnih.govasm.orgresearchgate.net This functional group is responsible for the alkylation of the active site cysteine of GAPDH. mdpi.comnih.govasm.orgresearchgate.netresearchgate.net Research suggests that the epoxylactone moiety plays a significant role in the compound's ability to interact with the active site of the enzyme and exert its inhibitory effect. mdpi.com

Pentalenolactone F and its Inhibitory Potential

This compound is a biosynthetic intermediate in the pathway leading to pentalenolactone. ebi.ac.uknih.govnih.gov While pentalenolactone is a known potent inhibitor of GAPDH, this compound is also expected to possess GAPDH inhibitory activity due to the presence of the characteristic epoxylactone pharmacophore in its structure. nih.govasm.org Studies have shown that this compound can act as a ligand for transcriptional regulators involved in pentalenolactone biosynthesis, suggesting its role in the regulatory mechanisms of the pathway. nih.govasm.org

Effects on Microorganisms (Gram-positive/negative bacteria, fungi, protozoa)

Pentalenolactone compounds exhibit antagonistic properties and are active against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. mdpi.comresearchgate.netmdpi.comasm.orgnih.govnih.gov The antimicrobial action is attributed to the inhibition of GAPDH, an essential enzyme in these organisms. mdpi.commdpi.comasm.orgresearchgate.netnih.gov

Studies have demonstrated the antibacterial activity of pentalenolactone analogs against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov

| Microorganism | Type | Activity Against Pentalenolactone Analogs |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Moderate antibacterial activity mdpi.comnih.gov |

| Escherichia coli | Gram-negative bacteria | Moderate antibacterial activity mdpi.comnih.gov |

| Fungi | Eukaryote | Activity reported for pentalenolactone family mdpi.comresearchgate.netmdpi.comasm.orgnih.govnih.gov |

| Protozoa | Eukaryote | Activity reported for pentalenolactone family mdpi.comresearchgate.netmdpi.comasm.orgnih.govnih.gov |

| Trypanosoma brucei (bloodstream form) | Protozoa | Killed by low concentrations of pentalenolactone in vitro capes.gov.br |

In Trypanosoma brucei, pentalenolactone has been shown to kill bloodstream forms in vitro at low concentrations, indicating their dependence on the glycolytic pathway for ATP generation. capes.gov.br However, procyclic forms were not inhibited by pentalenolactone, presumably due to their ability to generate ATP independently of glycolysis. capes.gov.br

Impact on DNA Viruses (e.g., HSV-1, HSV-2)

Based on the available information, specific details regarding the direct impact of this compound on DNA viruses such as Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2) were not found in the conducted search. Research on antiviral activities of natural compounds against HSV-1 and HSV-2 exists, but these studies did not specifically highlight this compound as the active agent scielo.brfrontiersin.orgnih.govnih.gov.

Cellular Responses and Resistance Mechanisms

The primary mechanism of action of pentalenolactone compounds, including related structures, is the potent and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mdpi.comnih.govresearchgate.net. GAPDH is a crucial enzyme in the glycolytic pathway. Pentalenolactone acts as a competitive, covalent inhibitor, alkylating the active site cysteine residue (Cys149) via an electrophilic epoxide moiety mdpi.comresearchgate.net. This inhibition disrupts glycolysis in both prokaryotic and eukaryotic cells researchgate.net.

Gene Mutations Conferring Resistance (e.g., gapA mutations)

Resistance to pentalenolactone can arise through mutations in the gene encoding GAPDH, known as gapA mdpi.comresearchgate.net. These mutations can alter the target site of the antibiotic, rendering the enzyme less susceptible to inhibition mdpi.com. For instance, a mutation in the gapA gene at alignment position 178 (corresponding to position 175 in the E. coli protein sequence), where Threonine is replaced by Serine, has been shown to confer resistance to pentalenolactone in E. coli mdpi.com. This highlights how specific amino acid substitutions in GAPDH can prevent the antibiotic from effectively binding and inhibiting the enzyme mdpi.com.

Dual GAPDH Isoenzymes in Producer Strains

A common mechanism of self-resistance in pentalenolactone-producing Streptomyces strains is the presence of dual GAPDH isoenzymes mdpi.comnih.govresearchgate.netresearchgate.net. These strains typically possess a constitutive, pentalenolactone-sensitive form of GAPDH and an inducible, pentalenolactone-insensitive form mdpi.comresearchgate.netresearchgate.net. The gene encoding the resistant isoenzyme, often designated gap1 or gapR, is frequently located within the pentalenolactone biosynthetic gene cluster mdpi.comnih.govresearchgate.net. The expression of this insensitive GAPDH is induced during pentalenolactone production, providing the producer organism with protection against its own antibiotic mdpi.comresearchgate.net. The resistant isoenzyme exhibits molecular differences, including variations in amino acid composition and sequence, compared to the sensitive form, which protect it from alkylation by pentalenolactone mdpi.comresearchgate.netresearchgate.net.

Table 1: Characteristics of GAPDH Isoenzymes in Pentalenolactone Producer Strains

| Characteristic | Sensitive GAPDH Isoenzyme | Insensitive GAPDH Isoenzyme |

| Expression | Constitutive | Inducible (during production) mdpi.comresearchgate.net |

| Sensitivity to Pentalenolactone | Sensitive | Insensitive mdpi.comresearchgate.netresearchgate.net |

| Encoding Gene | Typical gapA | gap1 or gapR mdpi.comnih.govresearchgate.net |

| Location of Gene | Outside biosynthetic cluster | Within biosynthetic cluster mdpi.comnih.gov |

Advanced Analytical and Structural Elucidation Methodologies

Isolation Techniques for Pentalenolactone (B1231341) F

The isolation of pentalenolactone F from natural sources, primarily Streptomyces cultures, typically involves a series of chromatographic steps aimed at separating the target compound from other metabolites and matrix components.

Solid-Phase Extraction

Solid-phase extraction (SPE) is a widely used sample preparation technique employed to isolate or concentrate desired analytes from complex matrices. thermofisher.cnscpscience.com In the context of natural product isolation, SPE can be used to remove interfering compounds or to enrich the target analyte, leading to improved detection sensitivity in subsequent analytical steps. thermofisher.cn While specific details on the SPE of this compound are not extensively detailed in the provided snippets, SPE is a general technique applicable to the initial fractionation of crude extracts containing this compound. mdpi.com The principle involves the selective adsorption of the analyte or matrix components onto a solid sorbent packed in a cartridge or column, followed by differential elution. thermofisher.cnscpscience.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a pivotal analytical and preparative technique used for the separation, identification, and quantification of compounds in complex mixtures. researchgate.net It is indispensable in the isolation and purification of this compound. nih.govmdpi.com For instance, this compound methyl ester has been purified by ODS-HPLC using a mixture of n-hexane/ethyl acetate (B1210297) (1:1) as the mobile phase. nih.gov Another approach involved using a reversed-phase column with isocratic elution of 10% acetonitrile (B52724) in 10 mM ammonium (B1175870) acetate, followed by a gradient up to 80% acetonitrile. mdpi.com The selection of stationary and mobile phases in HPLC is crucial for achieving optimal separation based on the chemical properties of this compound and co-eluting compounds. researchgate.net

An example of HPLC conditions used in the isolation of this compound or related compounds is presented below:

| Column Type | Mobile Phase | Elution Profile | Flow Rate | Temperature |

| ODS-HPLC | n-hexane/ethyl acetate (1:1) | Isocratic | Not specified | Not specified |

| Reversed-phase | 10% MeCN, 10 mM ammonium acetate | Isocratic (18 min) then gradient to 80% MeCN (3 min) | 1 mL/min | 25 °C |

Preparative Silica (B1680970) TLC

Preparative Thin Layer Chromatography (TLC) is a technique used for the purification and isolation of analytes on a larger scale compared to analytical TLC. somatco.commn-net.com It involves using thicker layers of adsorbent, typically silica gel, on glass plates. mn-net.comgoogle.comsigmaaldrich.com Preparative silica TLC has been utilized in the purification of this compound methyl ester. nih.gov This method allows for the separation of compounds based on their differential migration on the silica gel stationary phase using a suitable solvent system. somatco.com After separation, the bands containing the desired compound are scraped off the plate, and the compound is extracted from the silica gel. somatco.com Preparative layers typically have thicknesses ranging from 0.5 to 2.0 mm. google.comsigmaaldrich.com

Spectroscopic Methods for Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of isolated this compound. These techniques provide detailed information about the molecular weight, elemental composition, and structural fragments of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the exact mass of a molecule, providing information about its elemental composition. mdpi.comresearchgate.netnih.govprimescholars.com ESI is a soft ionization technique suitable for analyzing polar and thermolabile compounds like this compound. researchgate.netnih.gov HRESIMS analysis of this compound or its derivatives has been reported in structural elucidation studies. mdpi.com For instance, HR-LCMS analysis of an active fraction revealed components with exact masses corresponding to the molecular formulae of pentalenolactone and this compound (C₁₅H₁₆O₅ and C₁₅H₁₈O₅, respectively). mdpi.com The accurate mass measurements obtained from HRESIMS are crucial for confirming the molecular formula of the isolated compound. mdpi.commdpi.com

HRESIMS data for this compound (C₁₅H₁₈O₅) can include predicted adduct masses and their corresponding mass-to-charge ratios (m/z). uni.lu

| Adduct | m/z |

| [M+H]⁺ | 279.12270 |

| [M+Na]⁺ | 301.10464 |

| [M+NH₄]⁺ | 296.14924 |

| [M+K]⁺ | 317.07858 |

| [M-H]⁻ | 277.10814 |

| [M+Na-2H]⁻ | 299.09009 |

| [M]⁺ | 278.11487 |

| [M]⁻ | 278.11597 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govnih.gov GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. nih.govnih.govacs.org In the study of this compound, GC-MS has been employed for the analysis of sesquiterpenes and methylated extracts. nih.govnih.govasm.org For example, GC-MS analysis was performed on a Hewlett-Packard (Agilent) GC-MSD Series 2 instrument. nih.gov Another study utilized an Agilent 6890 Series GC system coupled with a JEOL MS Route JMS 600H mass spectrometer. nih.gov GC-MS analysis of methylated extracts from Streptomyces cultures has been used to monitor the production of pentalenolactone metabolites, including this compound methyl ester. nih.govasm.org The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the compound. mdpi.com

GC-MS analysis can reveal specific peaks corresponding to this compound or its derivatives, such as the methyl ester, along with their characteristic m/z values. nih.govnih.gov

| Analyte | m/z | Notes |

| Hydroxylated product (e.g., related to deoxypentalenic acid) | 264 | Detected via GC-MS analysis nih.gov |

| Pentalenolactone methyl ester | Not specified | Fragmentation pattern correlates with previous GC-MS data mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC, NOESY)

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound and related pentalenolactone analogs, extensive NMR spectroscopic analyses, including 1H, 13C, COSY, HMQC, HMBC, and NOESY experiments, are crucial for assigning resonances and establishing the molecular architecture researchgate.netmdpi.comnih.gov.

1H NMR Spectroscopy: Provides information on the different proton environments within the molecule, their chemical shifts, multiplicities, and coupling constants, which are indicative of neighboring protons.

13C NMR Spectroscopy: Reveals the carbon skeleton by showing signals for each unique carbon atom. Analysis of 13C chemical shifts helps in identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

Correlation Spectroscopy (COSY): A 2D NMR technique that identifies protons that are coupled to each other, providing through-bond connectivity information between protons.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These 2D experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond correlation), aiding in the assignment of proton and carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): A 2D NMR technique that reveals correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and identifying the positions of functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR experiment that detects spatial proximity between nuclei (usually protons). NOESY correlations are indicative of through-space interactions and are vital for determining the relative stereochemistry and conformation of a molecule.

Through the comprehensive analysis of data from these NMR experiments, researchers can piece together the complete structure of this compound, including the arrangement of its rings, the positions of substituents, and the relative stereochemical relationships between different parts of the molecule nih.gov.

While specific, comprehensive NMR data tables for this compound were not available in the provided snippets, the application of these standard NMR techniques is well-documented for the structural characterization of pentalenolactone derivatives researchgate.netmdpi.comnih.govacs.org. A hypothetical representation of the type of data obtained might look like this (illustrative, not actual this compound data):

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) | COSY Correlations | HMQC/HSQC Correlation | HMBC Correlations | NOESY Correlations |

| 1H | ... | ... | ... | ... | 13C Shift | ... | ... |

| 13C | ... | Type | 1H Shift | ... |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are structural features that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, UV-Vis spectroscopy can provide information about conjugated systems, such as double bonds or carbonyl groups, that are part of the molecule's structure ijaresm.comd-nb.info. The UV-Vis spectrum of this compound has been recorded, for instance, in the context of HPLC-DAD analysis, where it aids in the detection and characterization of the compound mdpi.com. While specific λmax values for this compound were not detailed in the provided snippets, UV-Vis spectra are generally used to support the identification and purity assessment of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. IR spectroscopy provides a unique spectral fingerprint that can be used for compound identification and characterization ijaresm.comd-nb.inforesearchgate.net. For this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyl groups (from the lactone and carboxylic acid functionalities) and epoxide rings, which are characteristic features of its structure nih.gov. IR spectroscopic data is often used in conjunction with other techniques during the structure elucidation process researchgate.net.

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry plays an increasingly important role in complementing experimental data for structural elucidation and understanding the underlying mechanisms related to natural products like this compound.

Time-Dependent Density Functional Theory/Electronic Circular Dichroism (TDDFT/ECD) Calculations

Time-Dependent Density Functional Theory (TDDFT) calculations, particularly when coupled with the simulation of Electronic Circular Dichroism (ECD) spectra, are powerful tools for determining the absolute configuration of chiral molecules researchgate.netresearchgate.netcore.ac.uk. For this compound and other pentalenolactone analogs, TDDFT/ECD calculations have been successfully applied to confirm their absolute configurations mdpi.com. This method involves calculating the theoretical ECD spectrum for different possible stereoisomers and comparing these calculated spectra to the experimentally obtained ECD spectrum. A good match between a calculated spectrum and the experimental one allows for the assignment of the absolute configuration core.ac.uk.

Quantum Mechanical/Molecular Mechanics (QM/MM) Calculations

Quantum Mechanical/Molecular Mechanics (QM/MM) calculations are hybrid computational methods that combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., a reaction center) with the computational efficiency of molecular mechanics (MM) for the rest of the system (e.g., the surrounding protein environment or solvent) researchgate.netresearchgate.net. While not specifically mentioned for the structure elucidation of this compound in the provided snippets, QM/MM calculations are relevant for gaining mechanistic insights into the biosynthesis or reactions involving complex molecules like pentalenolactone derivatives researchgate.netresearchgate.net. These calculations can help in understanding transition states, reaction pathways, and the influence of the environment on molecular properties.

In Silico Fragmentation Analysis

In silico fragmentation analysis involves using computational algorithms to predict the fragmentation patterns of a molecule, typically in the context of mass spectrometry (MS) nih.govtdx.catresearchgate.net. This technique is particularly useful for the identification of compounds by comparing predicted fragmentation patterns to experimental MS/MS data. For this compound, in silico fragmentation analysis using tools like MetFrag has been employed to identify it as a plausible hit based on HR-LCMS data, supporting its presence and aiding in its identification from complex mixtures mdpi.com. This computational approach complements experimental mass spectrometry by providing theoretical fragmentation pathways and expected m/z values for fragment ions.

Protein Structure Prediction (e.g., AlphaFold) for Enzyme Analysis

Protein structure prediction tools, notably AlphaFold, have become invaluable in understanding the enzymes involved in complex biosynthetic pathways, including those producing terpenoids like this compound frontiersin.orgcvut.czbioplatforms.com. Accurate three-dimensional (3D) protein structures are crucial for elucidating enzyme function, catalytic mechanisms, and interactions with substrates and intermediates cvut.cznih.govnih.gov.

While direct studies specifically detailing AlphaFold's application to all enzymes in the this compound pathway are not extensively reported in the search results, the broader application of such tools to terpene synthases and related enzymes provides a strong framework for their utility in this context frontiersin.orgcvut.cznih.govpnas.orgbiorxiv.orgthieme-connect.com. Terpene synthases, which catalyze the initial cyclization of FPP to pentalenene (B1246303) in this pathway, are a large family of enzymes where structure-function relationships are actively being investigated using computational methods cvut.cznih.govpnas.orgbiorxiv.org. Predicting the 3D structures of these enzymes from their amino acid sequences allows researchers to:

Identify structural domains and motifs: These are often conserved regions critical for enzyme activity and substrate binding nih.govbiorxiv.org.

Analyze active sites: Understanding the architecture and residues within the active site is essential for determining how the enzyme interacts with intermediates like pentalenolactone D and F and catalyzes specific reactions nih.govnih.govpnas.org.

Predict enzyme function: By comparing predicted structures to known structures in databases like the Protein Data Bank (PDB), researchers can infer the potential function of uncharacterized enzymes pnas.orgbiorxiv.orgthieme-connect.com. This is particularly relevant for identifying novel enzymes within biosynthetic gene clusters nih.govpnas.org.

Guide experimental studies: Structural predictions can inform mutagenesis experiments to test the role of specific residues in catalysis or substrate specificity frontiersin.orgnih.gov.

AlphaFold's high accuracy in predicting protein structures from sequence data has significantly accelerated research in structural biology and enzymology frontiersin.orgbioplatforms.combiorxiv.org. For enzymes involved in this compound biosynthesis, such as PntD (this compound synthase) uniprot.org and PenM/PntM (Pentalenolactone synthase) wikipedia.orgrcsb.orguniprot.org, AlphaFold could be used to predict their structures, especially if experimental structures are unavailable. This would enable detailed in silico analysis of their active sites, potential substrate binding modes for pentalenolactone D and F, and the catalytic residues involved in the oxidation and rearrangement reactions.

Research findings in related areas highlight the power of structure prediction in terpene biosynthesis. For example, AlphaFold2 has been used to predict the structures of terpene synthases from Lavandula angustifolia to understand their functional mechanisms frontiersin.org. Studies have also explored using computational approaches, including homology modeling (a precursor to highly accurate methods like AlphaFold), to predict the products of terpene synthases based on their protein sequences and active site compatibility with reaction intermediates pnas.org.

While specific published data tables directly resulting from AlphaFold predictions for this compound biosynthetic enzymes were not prominently found in the search results, the application of such methods would typically generate data including:

Predicted 3D coordinates of enzyme atoms.

Per-residue confidence scores (pLDDT) indicating the reliability of the prediction.

Analysis of active site residues and predicted binding pockets.

Such data would be crucial for understanding the molecular basis of the enzymatic transformations of pentalenolactone D to this compound and subsequently to pentalenolactone. For instance, analyzing the predicted structure of PntD could reveal how it specifically catalyzes the Fe²⁺ and α-ketoglutarate-dependent oxidation of pentalenolactone D uniprot.org. Similarly, the predicted structure of PenM/PntM could shed light on the unique P450-catalyzed oxidative rearrangement of this compound asm.orgwikipedia.orgrcsb.orguniprot.org.

The use of AlphaFold and similar tools complements experimental techniques like X-ray crystallography (which has provided structures for some pentalenolactone pathway enzymes, such as PntM rcsb.org) and biochemical assays, providing a powerful integrated approach to dissecting the complex enzymatic machinery responsible for producing natural products like this compound.

Chemo Enzymatic and Synthetic Biology Approaches

Chemical Synthesis Strategies for Pentalenolactone (B1231341) F and Analogs

Chemical synthesis efforts towards pentalenolactone F and related pentalenolactone natural products have focused on constructing the intricate [3.3.0] bicyclic core and establishing the correct stereochemistry. The total synthesis of pentalenolactone P, an analog, highlights the challenges associated with building this core structure and introducing multiple stereocenters nih.gov.

Formal Asymmetric Synthesis

Formal asymmetric synthesis routes have been developed to access this compound. One such approach involves the construction of an angular diquinanoid δ-lactone researchgate.net, globalauthorid.com. Another strategy utilizes a Binger-type Pd-catalyzed [3 + 2]-cycloaddition reaction of a diquinene with a diphenyl-substituted methylenecyclopropane (B1220202) to assemble a key ring structure in an enantiomerically pure state researchgate.net. Formal asymmetric syntheses of pentalenolactone E and this compound have been accomplished, involving steps like ozonolysis and Kauffmann methylenation researchgate.net, rwth-aachen.de. Retrosynthetic analysis and considerations of π-facial differentiation in palladium-catalyzed and dipolar [3 + 2]-cycloaddition reactions of bicyclic alkenes have provided insights into stereoselectivity control in these asymmetric approaches rwth-aachen.de, rwth-aachen.de, acs.org.

Key Reaction Methodologies

The Pauson-Khand reaction has been identified as a key methodology in the total synthesis of pentalenolactone and related compounds rsc.org. This reaction is utilized to construct the bicyclic core structure found in this compound tandfonline.com. Other methodologies employed in the formal asymmetric synthesis include ozonolysis and Kauffmann methylenation researchgate.net.

Biosynthetic Engineering and Pathway Manipulation

Biosynthetic engineering and manipulation of the pentalenolactone gene cluster in Streptomyces species have proven to be powerful strategies for studying and potentially enhancing the production of this compound and related metabolites figshare.com. The pentalenolactone biosynthetic pathway is functional in Streptomyces avermitilis, from which this compound has been isolated nih.gov, figshare.com, nih.gov, nih.gov. The gene cluster in S. avermitilis spans 13.4 kb and contains 13 open reading frames (ORFs) nih.gov, figshare.com, nih.gov, nih.gov.

Overexpression of Biosynthetic Genes

Overexpression of specific genes within the pentalenolactone biosynthetic cluster has been explored to influence the production of pathway intermediates and the final product. Overexpression of regulatory genes and pathway genes has been investigated as a means to increase pentalenolactone production ebi.ac.uk. For instance, overexpression of the regulatory gene ptlR has been shown to lead to increased production of pentalenolactone uni.lu. Similarly, overexpression of ptlH and ptlI has been reported to increase pentalenolactone production lipidmaps.org.

Gene Deletion Studies to Accumulate Intermediates

Gene deletion studies have been instrumental in understanding the pentalenolactone biosynthetic pathway and accumulating specific intermediates. Deletion of the entire 13.4 kb gene cluster from S. avermitilis abolished the formation of pentalenolactone metabolites nih.gov, figshare.com, nih.gov. More specifically, deletion mutants in genes such as ptlH and ptlI have resulted in the accumulation of pathway intermediates. Deletion of ptlI in S. arenae and S. exfoliatus led to the accumulation of this compound, confirming it as a precursor to pentalenolactone ebi.ac.uk, researchgate.net. Deletion of ptlH and ptlI in S. avermitilis also resulted in the accumulation of pentalenolactone D lipidmaps.org, nih.gov. Studies in S. exfoliatus and S. arenae with deletions in penD and pntD respectively, showed accumulation of pentalenolactone D and blockage in the production of pentalenolactones E and F ebi.ac.uk, nih.gov.

Applications in Selectable Marker Development

Pentalenolactone has been explored for its potential as a selectable marker, particularly in Streptomyces species mdpi.comnih.gov. The antibiotic activity of pentalenolactone stems from its ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis asm.orgresearchgate.netmdpi.com. It acts as a competitive, covalent inhibitor by alkylating a specific cysteine residue in the active site of GAPDH mdpi.com.

In Streptomyces species that produce pentalenolactone, a mechanism of self-resistance exists, often involving a modified, insensitive GAPDH enzyme encoded by a resistance gene within the pentalenolactone biosynthetic gene cluster nih.govebi.ac.ukresearchgate.net. For instance, the gap1 gene (SAV2990) in Streptomyces avermitilis encodes a pentalenolactone-insensitive GAPDH, conferring resistance to the antibiotic nih.govnih.govebi.ac.ukresearchgate.net.

The principle behind using pentalenolactone as a selectable marker involves introducing the gene encoding this insensitive GAPDH into organisms that are normally sensitive to pentalenolactone. This allows for the selection of transformed organisms that have successfully integrated the resistance gene mdpi.comnih.gov. This approach is particularly valuable in genetic manipulation techniques such as cloning and transformation, especially in strains that may already be resistant to commonly used antibiotics like kanamycin (B1662678) or ampicillin (B1664943) mdpi.comnih.gov.

Regulatory Mechanisms of Pentalenolactone F Biosynthesis

Transcriptional Regulation of Gene Clusters

The genes responsible for pentalenolactone (B1231341) biosynthesis are typically organized into gene clusters. mdpi.comnih.gov The transcription of these gene clusters is directly controlled by cluster-situated regulators (CSRs), which are often located within or adjacent to the biosynthetic genes they regulate. oup.com These CSRs can influence the expression of neighboring genes within the cluster. oup.com In the case of pentalenolactone biosynthesis, transcriptional regulation plays a crucial role in initiating and modulating the production of the antibiotic and its intermediates, including pentalenolactone F.

Role of MarR/SlyA Family Transcriptional Regulators (PenR, PntR)

MarR/SlyA family transcriptional regulators, specifically PenR in Streptomyces exfoliatus UC5319 and its orthologue PntR in Streptomyces arenae TÜ469, are key players in the regulation of pentalenolactone biosynthesis. oup.comasm.orgnih.gov These proteins are predicted to function as transcriptional regulators controlling the production of this sesquiterpenoid antibiotic. asm.orgnih.govnih.gov

DNA Binding Targets and Ligand-Mediated Release

PenR and PntR exert their regulatory effects by binding to specific DNA sequences within the pentalenolactone biosynthetic gene clusters. asm.orgnih.govnih.gov Electrophoretic mobility shift assays (EMSA) have been used to identify these intrinsic target DNA sequences. asm.orgnih.govnih.gov PenR has been shown to bind to DNA in both the penR-gapN and penM-penH intergenic regions in S. exfoliatus. asm.orgnih.govnih.gov PntR, on the other hand, binds specifically to the corresponding pntR-gapR intergenic region in S. arenae. asm.orgnih.govnih.gov The DNA targets for both PenR and PntR are limited to conserved 37-bp DNA segments. asm.orgnih.govnih.gov

A critical aspect of their function is ligand-mediated release from their DNA targets. Pentalenolactone, along with two late-stage biosynthetic intermediates, pentalenolactone D and this compound, act as ligands for both PenR and PntR. oup.comasm.orgnih.govnih.gov Binding of these ligands to the regulators results in the release of the proteins from their target DNA. oup.comasm.orgnih.govnih.gov This mechanism is crucial for modulating the transcriptional activity of the regulated genes.

Autorepression of Regulator Genes

In addition to regulating the biosynthetic genes, PenR and presumably PntR also function as autorepressors of their own transcription. asm.orgnih.govnih.gov Reverse transcription-PCR experiments in a penR deletion mutant of S. exfoliatus showed that the transcription of the penR gene itself increased compared to the wild-type strain. asm.orgnih.govnih.gov This indicates that PenR negatively regulates its own expression. asm.orgnih.govnih.gov This autoregulatory loop helps to fine-tune the levels of the regulator proteins within the cell.

Product-Mediated Regulation

This compound, as a late-stage intermediate, participates in the product-mediated regulation of its own biosynthesis and that of the final antibiotic. oup.comasm.orgnih.govnih.gov As mentioned, this compound, along with pentalenolactone and pentalenolactone D, acts as a ligand for PenR and PntR. oup.comasm.orgnih.govnih.gov At sufficiently high intracellular concentrations, these compounds can bind to the regulators, causing their dissociation from the DNA binding sites. nih.gov This ligand binding attenuates the activation or repression mediated by PenR and PntR, thereby influencing the rate of pentalenolactone biosynthesis in a negative feedback mechanism. oup.com This negative feedback is suggested to prevent the accumulation of pentalenolactone to levels that could overcome the self-resistance mechanisms of the producing strain. oup.com

Self-Resistance Mechanisms in Producer Strains

Producing organisms, such as Streptomyces species, have evolved mechanisms to protect themselves from the toxic effects of the pentalenolactone family of antibiotics, which are known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.govresearchgate.netresearchgate.net Self-resistance in pentalenolactone-producing strains is typically conferred by the presence of a pentalenolactone-insensitive GAPDH isoenzyme. mdpi.comnih.govresearchgate.net

This resistant GAPDH is often encoded by a gene located within the pentalenolactone biosynthetic gene cluster, such as gap1 in Streptomyces avermitilis and gapR in S. arenae. mdpi.comnih.govresearchgate.net This resistant form of GAPDH is expressed, particularly during pentalenolactone production, ensuring that glycolysis, an essential metabolic pathway, is not inhibited by the accumulating antibiotic and its intermediates like this compound. mdpi.comnih.govresearchgate.net The pentalenolactone-insensitive GAPDH differs molecularly from the sensitive forms found in non-producing organisms. mdpi.comresearchgate.net Experimental studies have shown that recombinant resistant GAPDH retains activity even at concentrations of pentalenolactone that completely inactivate sensitive GAPDH. nih.gov The co-expression of the self-resistance gene with the biosynthetic genes ensures that the resistance mechanism is in place when the toxic metabolites are being produced. escholarship.org

Structure Activity Relationship Sar Investigations

Principles of SAR Applied to Pentalenolactone (B1231341) Family

The pentalenolactone family of antibiotics, produced by Streptomyces species, are characterized by a tricyclic sesquiterpene skeleton. nih.govmdpi.com Their antibiotic action is primarily attributed to the presence of an electrophilic epoxylactone moiety. nih.govmdpi.comnih.govresearchgate.net This functional group is known to alkylate the active-site cysteine residue of target enzymes, particularly glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.comnih.govresearchgate.net

Correlation of Structural Features with Biological Activity (e.g., epoxylactone moiety)

A critical structural feature consistently correlated with the biological activity of pentalenolactones is the electrophilic epoxylactone moiety. nih.govmdpi.comnih.govresearchgate.net This group acts as a "warhead" that can covalently modify nucleophilic residues, such as cysteine thiols, in target proteins. nih.govmdpi.comnih.govresearchgate.net

Studies have shown that pentalenolactone, which possesses this epoxylactone, exhibits antibiotic activity. nih.govmdpi.comnih.govresearchgate.net In contrast, pentalenolactone D, a biosynthetic intermediate that carries an α-methyl lactone instead of the epoxylactone, is antibiotically inactive. nih.gov This highlights the essential role of the epoxylactone group for the antibiotic effect. Pentalenolactone F, the penultimate intermediate in the pentalenolactone biosynthetic pathway, is also expected to have GAPDH inhibitory activity based on its characteristic epoxylactone pharmacophore. nih.gov

The importance of the epoxylactone moiety in antimicrobial activity has been further supported by studies evaluating pentalenolactone analogs. mdpi.com These results indicate that this functional group plays a significant role in their activity against both Gram-positive and Gram-negative bacteria. mdpi.com

SAR in the Context of Enzyme Inhibition (e.g., GAPDH)

The primary target enzyme for the antibiotic activity of pentalenolactones is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netunimi.itunipr.it This enzyme is crucial for glycolysis. researchgate.netresearchgate.netunimi.itunipr.it Pentalenolactone irreversibly inhibits GAPDH by alkylating an active-site cysteine residue. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netunimi.itnih.gov

SAR studies in the context of GAPDH inhibition have focused on understanding the interaction between pentalenolactone and the enzyme. Pentalenolactone has been shown to cause time-dependent, irreversible inhibition of rabbit muscle GAPDH. nih.gov The kinetics of inactivation can be biphasic, suggesting potentially different rates of interaction or modification of the enzyme's active sites. nih.gov Pentalenolactone methyl ester also inactivates GAPDH irreversibly, albeit at a slower rate. nih.gov

The presence of the substrate glyceraldehyde-3-phosphate can protect against inactivation, while NAD+ can stimulate inactivation by increasing the apparent affinity of the enzyme for the inhibitor. nih.gov Pentalenolactone acts as a competitive inhibitor with respect to glyceraldehyde-3-phosphate but shows uncompetitive inhibition with respect to NAD+ in steady-state kinetic experiments. nih.gov Inactivation of NAD+-free apo-GAPDH by pentalenolactone follows pseudo-first-order kinetics, and both pentalenolactone and its methyl ester react with all four Cys-SH residues of the tetrameric GAPDH. nih.gov

The producer organisms, such as Streptomyces arenae, have developed self-resistance mechanisms, including the expression of a pentalenolactone-insensitive GAPDH isoform encoded by the gapR gene. nih.govresearchgate.netnih.govnih.gov This insensitive form differs from the sensitive one by only a few residues, none of which are directly involved in catalysis or substrate binding, suggesting that subtle structural differences confer resistance. nih.gov Mutations in the gapA gene encoding the sensitive GAPDH can also lead to resistance. researchgate.netmdpi.com For instance, a mutation in E. coli where a threonine residue at position 175 is replaced by serine conferred tolerance to pentalenolactone, with the absence of a methyl group being the only detectable structural difference in the mutated protein. mdpi.com

Potential Research Applications Beyond Clinical Use

Tool Compound for Glycolysis Pathway Studies

Pentalenolactone's ability to irreversibly inactivate GAPDH makes it a valuable tool for investigating the glycolysis pathway in both prokaryotic and eukaryotic cells. ebi.ac.ukresearchgate.netnih.gov By inhibiting this key enzyme, researchers can study the effects of glycolytic flux disruption on cellular processes, energy metabolism, and the interplay between glycolysis and other metabolic pathways. ebi.ac.uk Studies have shown that pentalenolactone (B1231341) can inhibit glucose metabolism by inactivating GAPDH. ebi.ac.uk The antibiotic achieves this by alkylating the active site cysteine residue of GAPDH, specifically Cys149, via its electrophilic epoxylactone moiety. mdpi.comnih.govnih.govmdpi.com

Research using pentalenolactone has helped to understand the importance of glycolysis for ATP generation in various organisms, including Trypanosoma brucei. ebi.ac.uk In Streptomyces species that produce pentalenolactone, a mechanism of self-resistance exists, often involving the expression of a pentalenolactone-insensitive GAPDH isoenzyme alongside a sensitive one. mdpi.comnih.govebi.ac.ukresearchgate.netnih.gov This natural resistance mechanism further highlights the specificity of pentalenolactone's action on GAPDH and provides a system for studying enzyme inhibition and resistance.

Data on the interaction of pentalenolactone with GAPDH from Streptomyces arenae indicates different kinetic properties for the sensitive and insensitive forms of the enzyme. nih.gov

| Enzyme Type | Apparent Km for Glyceraldehyde-3-phosphate | Inhibition by Pentalenolactone |

| PL-insensitive GAPDH | 100 µM | Not inhibited |

| PL-sensitive GAPDH | 250 µM | Strongly inhibited |

This difference in sensitivity allows researchers to selectively inhibit the sensitive enzyme and study the cellular response when only the insensitive form is active.

Selectable Marker in Genetic Engineering

The resistance mechanism to pentalenolactone, particularly the presence of a pentalenolactone-insensitive GAPDH gene (e.g., gap1), can be utilized in genetic engineering as a selectable marker. mdpi.comnih.govresearchgate.netnih.govnih.gov Introducing a genetic construct containing the resistance gene into organisms that are normally sensitive to pentalenolactone allows for the selection of transformed cells that have successfully integrated the construct. mdpi.comresearchgate.netnih.gov

This approach is particularly valuable in genetic and molecular biology studies of strains that may already be resistant to commonly used antibiotics like kanamycin (B1662678) or ampicillin (B1664943). mdpi.comresearchgate.netnih.gov Using pentalenolactone resistance as a selectable marker can provide a new tool for manipulating these strains and facilitate research aimed at developing new treatments or understanding resistance mechanisms to other antibiotics. mdpi.comnih.gov The fact that pentalenolactone is not currently used in clinical practice minimizes the risk of contributing to resistance against clinically relevant antibiotics. mdpi.comresearchgate.netnih.gov

The gap1 gene, encoding the pentalenolactone-insensitive GAPDH, has been identified as part of the pentalenolactone biosynthetic gene cluster in Streptomyces species. nih.govnih.govnih.gov Expression of this gene in Escherichia coli, a normally sensitive organism, has demonstrated that the resulting GAPDH is insensitive to pentalenolactone, validating its use as a resistance marker. nih.govnih.gov

Probes for Target Identification Studies

While the primary target of pentalenolactone is well-established as GAPDH, the compound's reactive epoxide moiety suggests potential for its use or the use of its analogs, including Pentalenolactone F, as biochemical probes for identifying interacting molecules. mdpi.comnih.govnih.govmdpi.com The electrophilic nature of the epoxylactone allows it to alkylate cysteine residues. mdpi.comnih.govnih.govmdpi.com This property can be leveraged in chemical biology approaches, such as activity-based protein profiling or photoaffinity labeling, to identify proteins that bind to or are modified by pentalenolactone or its derivatives. frontiersin.orgresearchgate.net

Although the search results primarily detail the use of pentalenolactone itself in target identification through its interaction with GAPDH, the structural similarity and the presence of the epoxide in this compound suggest its potential as a starting point for developing probes. This compound is an intermediate in the biosynthesis of pentalenolactone, with the conversion involving enzymatic steps including an oxidative rearrangement catalyzed by a cytochrome P450. researchgate.netacs.orgwikipedia.orgwikipedia.org Modifications of this compound could potentially yield probes with altered specificity or improved properties for labeling and identifying protein targets beyond GAPDH, contributing to a broader understanding of its cellular interactions.

Techniques like photoaffinity labeling involve incorporating a photoactivable group into a molecule of interest. frontiersin.orgresearchgate.net Upon UV irradiation, this group forms a covalent bond with interacting molecules, which can then be isolated and identified, typically by mass spectrometry. frontiersin.orgresearchgate.net While direct application of this compound in such studies is not explicitly detailed in the provided results, its chemical structure provides a basis for the rational design of such probes.

Future Research Trajectories

Elucidation of Remaining Biosynthetic Steps

While significant progress has been made in understanding the biosynthetic pathway of pentalenolactone (B1231341), including the role of enzymes in converting precursors like pentalenolactone F, some steps still require full elucidation. This compound is a late-stage intermediate in the biosynthesis of pentalenolactone. oup.comnih.govrhea-db.org The final step in the biosynthesis of pentalenolactone involves an unusual cytochrome P450-catalyzed oxidative rearrangement of this compound. rhea-db.orgresearchgate.netacs.org This reaction, catalyzed by enzymes such as PenM in Streptomyces exfoliatus and PntM in Streptomyces arenae, involves the transient generation and rearrangement of a neopentyl cation. researchgate.netacs.org

Further research is needed to fully characterize all enzymatic transformations leading to this compound and its subsequent conversion to the final product. For instance, while the conversion of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid by the dehydrogenase PtlF has been established, the subsequent oxidative conversion to pentalenolactone D, a precursor to this compound, requires further investigation. nih.gov Elucidating these remaining steps is crucial for a complete understanding of the pathway and for enabling metabolic engineering efforts.

Discovery of Novel Analogues via Biosynthetic Engineering

The availability of characterized biosynthetic gene clusters (BGCs) for pentalenolactone in various Streptomyces species, such as S. exfoliatus, S. arenae, and S. avermitilis, provides a foundation for biosynthetic engineering approaches. nih.govnih.govmdpi.com Genetically engineering BGCs can facilitate the production of novel analogues through techniques like combinatorial biosynthesis or targeted gene deletions. nih.gov

This compound itself is an intermediate, and manipulating the enzymes involved in its formation or further transformation can lead to the accumulation of precursors or the generation of new, related compounds. For example, deletion mutants lacking specific enzymes in the pathway have been shown to accumulate precursors like this compound. rhea-db.orgebi.ac.uk Complementation of these mutants with different genes can restore production of the final product or lead to the production of modified pentalenolactones. rhea-db.orgebi.ac.uk Future research will likely involve targeted modifications of the pentalenolactone BGCs to generate a library of novel this compound analogues with potentially altered biological activities.

Deeper Understanding of Regulatory Networks

The biosynthesis of pentalenolactone, including the production of intermediates like this compound, is subject to complex regulatory mechanisms. Pentalenolactone and its late-stage intermediates, including Pentalenolactone D and this compound, have been shown to act as ligands for transcriptional regulators like PenR and PntR, which belong to the MarR/SlyA family. oup.comnih.govresearchgate.net Binding of these ligands can lead to the release of the regulators from their target DNA, thereby influencing the transcription of pentalenolactone biosynthetic genes in a negative feedback loop. oup.comnih.gov

A deeper understanding of these regulatory networks is essential for optimizing the production of this compound and other pentalenolactones. Future research aims to establish the molecular details of this transcriptional control and its connection to cellular development and global regulatory networks. nih.gov Investigating other potential regulators and signaling molecules that influence the pentalenolactone pathway will also be crucial for maximizing yields and potentially activating cryptic biosynthetic gene clusters that may produce novel pentalenolactone variants. mdpi.comoup.com

Expanded Application in Biological Research Tools